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Compound of Interest

4-[(Methylamino)carbonyllbenzoic
Compound Name: d
aci

Cat. No.: B2847086

An In-depth Technical Guide to the Spectroscopic Characterization of 4-
[(Methylamino)carbonyl]benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies used
to confirm the structure and purity of 4-[(Methylamino)carbonyl]benzoic acid (also known as
N-methylterephthalamic acid), a key bifunctional building block in pharmaceutical and materials
science. While experimental spectra for this specific compound are not widely available in
public repositories, this document leverages fundamental principles of spectroscopy and data
from analogous structures to present a detailed, predictive analysis. We will explore the
expected spectral signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists,
and drug development professionals, offering field-proven insights into experimental design,
data interpretation, and the synergistic application of these techniques for robust molecular
characterization.

Chemical Identity and Structure

4-[(Methylamino)carbonyl]benzoic acid is a derivative of terephthalic acid, featuring one
carboxylic acid group and one N-methylamide group at opposite ends of a benzene ring. This
parasubstitution pattern is critical to its function and dictates its spectroscopic features.
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e IUPAC Name: 4-[(Methylamino)carbonyl]benzoic acid
e Synonyms: N-methylterephthalamic acid

o CAS Number: 23754-45-2

» Molecular Formula: CoHaNOs3

e Molecular Weight: 179.17 g/mol

Below is a diagram illustrating the molecular structure with atom numbering used for the
subsequent NMR analysis.

Caption: Structure of 4-[(Methylamino)carbonyl]benzoic acid with NMR numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. Due to the molecule's symmetry, a simplified spectrum is anticipated.

Expertise & Causality: Interpreting the NMR Spectrum

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals.
The aromatic protons on the benzene ring form a classic AA'BB' system, which often
appears as two distinct doublets due to the strong para-disubstitution. The carboxylic acid
proton is highly deshielded and often broad, while the amide proton's signal can be
broadened by quadrupolar coupling with the nitrogen and may show coupling to the adjacent
methyl group.

e 13C NMR Spectroscopy: Due to the C2 symmetry axis through carbons 1 and 4, only six
unique carbon signals are expected: two for the carbonyls (acid and amide), two for the
protonated aromatic carbons (C2/C6 and C3/C5), one for the substituted aromatic carbon
C1, one for the substituted aromatic carbon C4, and one for the methyl group. The chemical
shifts are influenced by the electron-withdrawing nature of the carbonyl groups.

Predicted NMR Spectral Data
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The following data is predicted for a solution in DMSO-ds, a common solvent for polar aromatic
acids which helps in observing exchangeable protons like -COOH and -NH.

Table 1: Predicted *H and 3C NMR Data
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Predicted
Technique Chemical Shift Multiplicity Assignment Causality

(3, ppm)

Highly
deshielded
. due to acidic
1H NMR ~13.1 Singlet (broad) 1H, -COOH
nature and
hydrogen

bonding.

Deshielded by
adjacent

~8.5 Quartet (broad) 1H, -NH carbonyl;
coupling to

methyl protons.

Ortho to the
2H, Ar-H (H3, electron-
H5) withdrawing

~8.1 Doublet

amide group.

Ortho to the

electron-
2H, Ar-H (H2, _ _
~8.0 Doublet withdrawing
H6) o
carboxylic acid

group.

Coupled to the -
~2.8 Doublet 3H, -CHs
NH proton.

Carbonyl carbon
13C NMR ~167.0 Singlet C7 (-COOH) of a carboxylic
acid.

) Carbonyl carbon
~165.5 Singlet C8 (-CONH) )
of an amide.

~138.0 Singlet C4 (Ar-C) Quaternary
carbon attached
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Predicted
Technique Chemical Shift Multiplicity Assignment Causality

(6, ppm)
to the amide
group.
Quaternary

~135.0 Singlet C1 (Ar-C) carbon attached
to the acid group.
Aromatic CH

~129.5 Singlet C2, C6 (Ar-CH) ortho to the acid
group.
Aromatic CH

~128.0 Singlet C3, C5 (Ar-CH) ortho to the
amide group.

| | ~26.5 | Singlet | C9 (-CHs3) | Aliphatic carbon of the N-methyl group. |

Experimental Protocol: NMR Data Acquisition

o Sample Preparation: Accurately weigh 5-10 mg of 4-[(Methylamino)carbonyl]benzoic acid
and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). The use
of DMSO-ds is crucial for dissolving the polar analyte and observing the labile acid and
amide protons.

e Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard
5 mm probe.

» 'H NMR Acquisition:
o Tune and match the probe for the proton frequency.
o Acquire a standard one-pulse 'H spectrum.

o Set a spectral width of approximately 16 ppm, centered around 8 ppm.
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o Use a 30° pulse angle and a relaxation delay of 2 seconds.

o Acquire 16-32 scans for a good signal-to-noise ratio.

e 13C NMR Acquisition:

o

Tune and match the probe for the carbon frequency.

[¢]

Acquire a proton-decoupled 13C spectrum.

[¢]

Set a spectral width of approximately 220 ppm, centered around 120 ppm.

[e]

Use a 45° pulse angle and a relaxation delay of 2 seconds.

o

Acquire 1024 or more scans, as the 13C nucleus is much less sensitive than 1H.

o Data Processing: Process the acquired Free Induction Decay (FID) with an exponential
multiplication (line broadening of 0.3 Hz for *H, 1-2 Hz for *3C) and Fourier transform. Phase
and baseline correct the spectrum. Calibrate the *H spectrum to the residual DMSO solvent
peak at 2.50 ppm and the 13C spectrum to the DMSO solvent peak at 39.52 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups within a molecule
by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Causality: Interpreting the IR Spectrum

The IR spectrum of this compound will be dominated by features from the carboxylic acid, the
secondary amide, and the aromatic ring. The carboxylic acid O-H stretch is typically one of the
broadest and most recognizable peaks in an IR spectrum due to strong hydrogen bonding. The
amide N-H stretch is sharper. The two carbonyl (C=0) groups will have distinct stretching
frequencies, with the carboxylic acid carbonyl typically appearing at a higher wavenumber than
the amide carbonyl.

Predicted IR Spectral Data

Table 2: Predicted IR Absorption Bands
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Functional Group

Wavenumber (cm~1)  Intensity Vibration Type _
Assignment
Carboxylic Acid (-
3300 - 2500 Strong, Very Broad  O-H Stretch
COOH)
) Secondary Amide (-
~3300 Medium, Sharp N-H Stretch
CONH-)
3100 - 3000 Medium C-H Stretch Aromatic Ring
~2950 Weak C-H Stretch Methyl Group (-CHs3)
Carboxylic Acid (-
~1700 Strong, Sharp C=0 Stretch
COOH)
) Secondary Amide (-
~1650 Strong, Sharp C=0 Stretch (Amide I)
CONH-)
) ) Secondary Amide (-
~1550 Medium N-H Bend (Amide II)
CONH-)
1600, 1475 Medium-Weak C=C Stretch Aromatic Ring
1320 - 1210 Strong C-O Stretch Carboxylic Acid

| ~850 | Strong | C-H Bend (out-of-plane) | 1,4-Disubstituted Benzene |

Experimental Protocol: IR Data Acquisition (ATR)

 Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR

spectrometer is clean. Record a background spectrum of the empty ATR crystal.

o Sample Application: Place a small amount (a few milligrams) of the solid 4-

[(Methylamino)carbonyl]benzoic acid powder directly onto the ATR crystal.

o Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact

between the sample and the crystal.

e Spectrum Collection: Co-add 16-32 scans over a range of 4000-400 cm~1 with a resolution of

4 cmi,
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e Processing: The resulting spectrum is automatically ratioed against the background
spectrum to produce the final absorbance or transmittance spectrum. No further processing
is typically needed.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about a
molecule's structure through fragmentation analysis.

Expertise & Causality: Interpreting the Mass Spectrum

Using a soft ionization technique like Electrospray lonization (ESI), the mass spectrum should
clearly show the protonated molecule [M+H]* in positive ion mode or the deprotonated
molecule [M-H]~ in negative ion mode. High-resolution mass spectrometry (HRMS) can confirm
the elemental formula to within a few parts per million (ppm) of the theoretical value, providing
a high degree of confidence in the compound's identity. Fragmentation can occur through
characteristic losses, such as the loss of water (H20), the carboxyl group (-COOH), or the
methylaminocarbonyl group (-CONHCHs).

Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Data (Positive lon ESI-HRMS)

m/z (Daltons) lon Formula Assignment

Protonated Molecule

180.0655 [CoH10NOs]*
[M+H]*

Fragment: Loss of H20 from

162.0550 [CoHsNO2]*
[M+H]*

| 134.0597 | [CsHsNO]* | Fragment: Loss of COOH from [M+H]™* |

Experimental Protocol: MS Data Acquisition (LC-MS)

o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent
like methanol or acetonitrile. Further dilute this stock solution to ~1-10 pg/mL with the mobile
phase.
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o Chromatography (Optional but Recommended): Inject the sample into a Liquid
Chromatography (LC) system with a C18 column to ensure purity before introduction into the
mass spectrometer. A typical mobile phase would be a gradient of water and acetonitrile with
0.1% formic acid.

e Mass Spectrometry:

o Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

[e]

Operate in positive ion mode.

o

Set the capillary voltage to ~3-4 kV.

[¢]

Set the source temperature to ~120 °C and the desolvation gas temperature to ~350 °C.

[e]

Acquire data over a mass range of m/z 50-500.

o Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to
the analyte. Determine the accurate mass of the molecular ion and compare it to the
theoretical mass calculated for the elemental formula CoHoNOs.

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete structural picture. The true power of spectroscopic
characterization lies in integrating the data from NMR, IR, and MS. This workflow provides a
self-validating system for confirming the identity and purity of 4-
[(Methylamino)carbonyl]benzoic acid.
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Spectroscopic Analysis Workflow

Synthesized Compound
(Purity Unknown)

IR Spectroscopy

' 2
Mass Spectrometry (HRMS) Functional Groups Presentj

(-COOH, -CONH, Aromatic)

NMR Spectroscopy Correct Molecular Weight?
(*H & 13C) (m/z = 179.17)

?
Structure Confirmed | Correct H/C Framework T

(Para-substitution, CHs, NH, COOH)

Click to download full resolution via product page

Caption: Integrated workflow for the structural confirmation of the target compound.

Conclusion

The structural elucidation of 4-[(Methylamino)carbonyl]benzoic acid is definitively achieved
through a coordinated application of NMR, IR, and MS. IR spectroscopy confirms the presence
of the key carboxylic acid and secondary amide functional groups. High-resolution mass
spectrometry validates the elemental composition and molecular weight. Finally, *H and 13C
NMR spectroscopy provides the unambiguous connectivity of the carbon-hydrogen framework,
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confirming the 1,4-disubstituted aromatic pattern and the N-methyl group. Together, these
techniques provide a robust and cross-validated analytical package essential for quality control
and regulatory submission in any research or development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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